n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
CAS No.: 150450-08-1
Cat. No.: VC16489332
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150450-08-1 |
|---|---|
| Molecular Formula | C18H18ClN3O3 |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
| Standard InChI | InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22) |
| Standard InChI Key | ZUPSCXYTJZQJRM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC |
Introduction
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a complex organic compound belonging to the quinazoline family. It features a quinazoline core with three methoxy groups at the 6, 7, and 8 positions and a chlorophenylmethyl substituent at the nitrogen atom. This compound is notable for its potential pharmacological properties, particularly in cancer treatment and other therapeutic applications.
Synthesis Methods
The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves nucleophilic substitution reactions. One common method is the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines, allowing for the introduction of various aryl groups through nucleophilic attack on the chlorine atom.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine exhibit significant biological activity. Certain analogs have demonstrated potent inhibitory effects against various tumor cell lines, including prostate, skin, breast, and gastric cancer cells. These findings suggest that this compound may play a role in anticancer therapies.
| Tumor Cell Line | IC50 Value (µM) |
|---|---|
| PC3 (Prostate Cancer) | 5.8-9.8 |
| A431 (Skin Cancer) | 5.8-9.8 |
| Bcap-37 (Breast Cancer) | 5.8-9.8 |
| BGC823 (Gastric Cancer) | 5.8-9.8 |
Comparison with Other Quinazoline Derivatives
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine stands out due to its trifunctional methoxy substitution and specific chlorophenylmethyl group, which enhance its biological activity compared to simpler derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxyquinazoline | Single methoxy group | Simpler structure; less biological activity |
| 4-Aminoquinazoline | Amino group at position 4 | Lacks methoxy substitutions; different reactivity |
| 2-Methylquinazoline | Methyl group at position 2 | Different substitution pattern; lower potency against tumors |
| n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine | Trifunctional methoxy substitution and chlorophenylmethyl group | Enhanced biological activity |
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